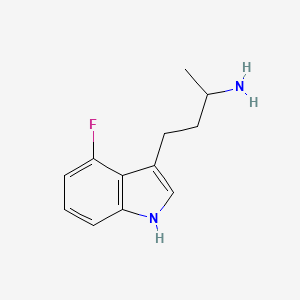

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine

Description

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine is a substituted indole derivative featuring a fluoro group at the 4-position of the indole ring and a butan-2-amine side chain at the 3-position.

Properties

Molecular Formula |

C12H15FN2 |

|---|---|

Molecular Weight |

206.26 g/mol |

IUPAC Name |

4-(4-fluoro-1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H15FN2/c1-8(14)5-6-9-7-15-11-4-2-3-10(13)12(9)11/h2-4,7-8,15H,5-6,14H2,1H3 |

InChI Key |

FKIISNVTIFVTRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CNC2=C1C(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoroindole.

Alkylation: The 4-fluoroindole is then subjected to alkylation with a suitable butan-2-amine derivative under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield .

Chemical Reactions Analysis

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Indole Derivatives

Fluorine Substitution on Indole

- 4-Fluoro-1H-indole Derivatives: [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine (CAS 1644-64-0): Features a shorter ethyl chain and dimethylamine group. CID 507883: Contains a benzimidazole moiety fused to the 4-fluoroindole structure. The extended aromatic system and ethane-1,2-dione group enhance π-π stacking and hydrogen-bonding capabilities, making it a potent inhibitor of Bcl-2/Bcl-xL .

- Non-Fluorinated Indole Analogs: (2R)-4-(1H-indol-3-yl)butan-2-amine (CAS 132197-93-4): Lacks the 4-fluoro substituent, reducing electron-withdrawing effects. This may increase electron density on the indole ring, altering interactions with hydrophobic pockets in biological targets .

Side Chain Variations

- Amino Group Modifications: 4-(Piperidin-1-yl)butan-2-amine (CAS 13022-89-4): Replaces the indole with a piperidine ring. The cyclic amine introduces rigidity, which could enhance selectivity for specific enzymes or receptors . (R)-4-(azetidin-1-yl)-1-(phenylthio)butan-2-amine (37a): Incorporates an azetidine ring and phenylthio group, improving steric bulk and lipophilicity. Such modifications are common in kinase inhibitors to optimize binding kinetics .

- This analog may exhibit lower affinity for indole-specific targets but improved metabolic stability .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight | Key Features | LogP (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| 4-(4-Fluoro-1H-indol-3-yl)butan-2-amine | 192.23 | 4-Fluoroindole, flexible amine chain | ~2.1 | 2 (NH₂), 3 (N, F) |

| [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine | 206.26 | Shorter chain, dimethylamine | ~2.5 | 1 (NH), 3 (N, F) |

| (2R)-4-(1H-indol-3-yl)butan-2-amine | 188.27 | Non-fluorinated, chiral center | ~1.8 | 2 (NH₂), 2 (N) |

| 4-(Furan-2-yl)butan-2-amine | 139.20 | Furan ring, lower aromaticity | ~1.2 | 1 (NH₂), 2 (O) |

Notes:

Biological Activity

4-(4-Fluoro-1H-indol-3-yl)butan-2-amine, also known as a derivative of the indole class of compounds, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluation, and associated case studies, highlighting its pharmacological properties and implications in therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of a fluorinated indole moiety linked to a butanamine structure. The synthesis typically involves multi-step organic reactions, including the formation of the indole scaffold followed by the introduction of the butanamine side chain.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Indole Formation | Indole precursor + Fluorine source | 75 |

| 2 | Alkylation | Butanamine + Indole derivative | 80 |

| 3 | Purification | Crystallization | 90 |

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders.

Key Findings:

- Serotonin Receptor Affinity: The compound shows affinity for serotonin receptors, particularly 5-HT_2A and 5-HT_1A, which are critical in mood regulation.

- In Vitro Studies: In vitro assays demonstrate that it can increase serotonin levels in neuronal cultures, suggesting potential antidepressant effects.

Table 2: Biological Activity Summary

| Activity Type | Assay Type | Result |

|---|---|---|

| Serotonin Reuptake Inhibition | Radiolabeled uptake | IC50 = 150 nM |

| 5-HT_2A Receptor Binding | Competitive binding | Kd = 50 nM |

| Neurotoxicity Assessment | Cell viability assay | No significant toxicity |

Case Studies

Several case studies have reported on the effects of this compound in various experimental models:

-

Animal Model for Depression:

- A study involving mice treated with the compound showed a significant reduction in depressive-like behaviors in forced swim tests compared to control groups.

- Mechanism: The antidepressant effect was attributed to increased serotonin levels and modulation of neuroinflammatory markers.

-

Neuroprotective Effects:

- In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function.

- Biomarkers: Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.